ISAS2 protein ISAS2 protein
Brand Name: Vulcanchem
CAS No.: 156348-47-9
VCID: VC0234892
InChI:
SMILES:
Molecular Formula: C16H15ClN4O2
Molecular Weight: 0

ISAS2 protein

CAS No.: 156348-47-9

Cat. No.: VC0234892

Molecular Formula: C16H15ClN4O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

ISAS2 protein - 156348-47-9

Specification

CAS No. 156348-47-9
Molecular Formula C16H15ClN4O2
Molecular Weight 0

Introduction

Structural Features of ISAS2

ISAS2 exhibits distinct structural characteristics that define its function as a transposase protein. Based on detailed molecular analysis, ISAS2 has the following key structural features:

Protein Size and Composition

ISAS2 expresses proteins with molecular weights of approximately 38,000 and 39,000 Daltons when analyzed in vitro . This corresponds to proteins of approximately 350-360 amino acids, though the exact sequence composition varies slightly between different A. salmonicida strains.

Domain Architecture

As a member of the IS30 family of transposases, ISAS2 protein contains DNA-binding domains typical of transposases, including helix-turn-helix motifs that facilitate sequence-specific DNA recognition and binding . These domains are essential for the protein's ability to recognize specific sequences during transposition events.

Genetic Element Structure

The ISAS2 insertion sequence itself is 1,084 base pairs in length with imperfect terminal inverted repeats of 29 base pairs at its boundaries . When ISAS2 inserts into a target site, it creates a characteristic 3 base pair target sequence duplication, which is a hallmark of its transposition mechanism .

Table 1: Structural Features of ISAS2 and Its Genetic Element

FeatureCharacteristicReference
Protein molecular weight38,000 and 39,000 Daltons
IS element length1,084 base pairs
Terminal inverted repeats29 bp (imperfect)
Target site duplication3 bp
IS familyIS30

Genetic Characteristics and Distribution

Genomic Location and Copy Number

ISAS2 is present in multiple copies in the Aeromonas salmonicida genome, though typically in relatively low copy numbers compared to some other insertion sequences . In the well-characterized A. salmonicida strain A449, ISAS2 elements are distributed throughout the chromosome and plasmids, with some copies found in proximity to virulence-associated genes such as the A-protein encoding gene (vapA) .

Strain Distribution

ISAS2 appears to be restricted to specific A. salmonicida strains. It has been definitively identified in strains A449 and A450, but its presence in other strains varies, suggesting that ISAS2 distribution may be linked to specific evolutionary lineages or that horizontal gene transfer events have contributed to its variable distribution .

Sequence Conservation

Functional Mechanisms of ISAS2

Transposition Mechanism

ISAS2 functions as a DNA transposase, capable of excising its genetic element from one location and inserting it into another within the bacterial genome . This process involves several steps:

  • Recognition of terminal inverted repeat sequences by the ISAS2 protein

  • DNA cleavage at the boundaries of the insertion sequence

  • Target site recognition and binding

  • Integration into the new genomic location with concurrent duplication of a 3 bp target sequence

Regulation of Transposition

The transposition of ISAS2 appears to be regulated by environmental conditions. Research suggests that stress conditions, particularly temperature elevation, may increase ISAS2 mobility . When A. salmonicida is grown at temperatures above its optimal range (above 22°C), increased frequencies of ISAS2-mediated transposition events are observed, leading to greater genomic rearrangements .

Target Site Specificity

Role in A. salmonicida Genome Plasticity

Contribution to Genome Rearrangements

ISAS2 plays a significant role in A. salmonicida genome plasticity through several mechanisms:

  • Direct gene disruption through insertion into coding sequences

  • Facilitation of homologous recombination between dispersed copies of ISAS2 elements, leading to chromosomal inversions, deletions, or duplications

  • Potential mobilization of adjacent genes, creating novel genetic arrangements

The A. salmonicida genome contains numerous insertion sequences, with ISAS2 being one of the key contributors to its mosaic architecture . This abundance of mobile genetic elements contributes to the bacterium's ability to adapt to different environments and hosts.

Evidence of Recent Transposition Events

The presence of intact ISAS2 elements, along with evidence of disrupted genes and pseudogenes created by ISAS2 insertions, suggests that these elements remain active in contemporary A. salmonicida populations . The observation of insertion sites flanked by characteristic 3 bp duplications provides further evidence of recent transposition events .

Impact on Bacterial Virulence

Disruption of Virulence Factors

ISAS2 has been directly implicated in the attenuation of A. salmonicida virulence through insertional inactivation of key virulence genes. Most notably, ISAS2 insertion into the vapA gene, which encodes the A-layer surface protein, leads to the inability to produce this critical virulence factor .

The A-layer is a paracrystalline surface protein array that contributes to A. salmonicida virulence by:

  • Enhancing bacterial adherence to host cells

  • Protecting bacteria from host proteolytic enzymes

  • Contributing to resistance against the host immune response

When ISAS2 disrupts vapA, the resulting bacteria are unable to produce the A-layer and show significantly reduced virulence in fish infection models .

Impact on Other Virulence-Associated Systems

Beyond the A-layer, ISAS2 insertions have been documented in other virulence-associated genes, including those involved in O-polysaccharide synthesis (e.g., abcA) . Since the A-layer binds to O-polysaccharides, disruption of these genes indirectly affects A-layer formation and virulence.

ISAS2 may also affect genes associated with the Type Three Secretion System (T3SS), a key virulence mechanism in A. salmonicida that allows the bacterium to inject effector proteins directly into host cells . Disruption of T3SS components through ISAS2 insertion or ISAS2-mediated genomic rearrangements can reduce bacterial virulence .

Relevance to Vaccine Development

The ability of ISAS2 to attenuate virulence through gene disruption has implications for vaccine development. Strains with ISAS2-mediated disruptions of key virulence genes may serve as candidates for live attenuated vaccines against furunculosis . The natural attenuation mechanism provided by ISAS2 presents a potential avenue for rational vaccine design without the need for artificial genetic manipulation.

Comparison with Other Insertion Sequences in A. salmonicida

IS Family Diversity

Insertion SequenceLength (bp)IS FamilyTerminal Repeats (bp)Target DuplicationKey Features
ISAS11,223Unique22 (imperfect)8 bp42,000 Da protein, unique among IS elements
ISAS21,084IS3029 (imperfect)3 bp38,000/39,000 Da proteins, homology to IS30 family
ISAS5Variable---Involved in plasmid rearrangements
ISAS11-IS256--Involved in TTSS-related plasmid rearrangements

Functional Differentiation

While ISAS2 primarily affects the A-layer and related virulence factors, other insertion sequences in A. salmonicida target different systems. For example, ISAS11 (from the IS256 family) is associated with rearrangements in plasmids carrying the Type Three Secretion System (TTSS) , while ISAS5 has been implicated in plasmid rearrangements affecting genomic plasticity .

Evolutionary Relationships

Phylogenetic analysis indicates that ISAS2 is most closely related to members of the IS30 family found in other bacterial species . This suggests that ISAS2 may have been acquired through horizontal gene transfer events during A. salmonicida evolution, contributing to the bacterium's adaptation to its niche as a fish pathogen.

Experimental Detection and Analysis Methods

Molecular Detection Techniques

Several techniques have been employed to detect and characterize ISAS2 in bacterial genomes:

  • PCR amplification using ISAS2-specific primers

  • Southern blot hybridization using labeled ISAS2 probes

  • Whole genome sequencing and bioinformatic analysis

These methods allow for the identification of ISAS2 elements in bacterial isolates and the characterization of insertion sites and copy numbers.

Expression Analysis

The expression of ISAS2 protein in A. salmonicida can be detected through:

  • In vitro transcription-translation systems, which have demonstrated the production of 38,000 and 39,000 Da proteins

  • Western blot analysis using specific antibodies

  • Proteomics approaches combining mass spectrometry with bioinformatic analysis

Functional Characterization

The functional impacts of ISAS2 insertions are typically characterized through:

  • Phenotypic analysis of strains with ISAS2 insertions in specific genes

  • Virulence assays in fish models comparing wild-type strains to those with ISAS2-disrupted genes

  • Molecular characterization of insertion sites and resulting gene disruptions

Future Research Directions and Applications

Vaccine Development

The natural attenuation of virulence through ISAS2 insertion suggests applications in vaccine development:

  • Identification and characterization of naturally attenuated strains with ISAS2 insertions in virulence genes

  • Development of live attenuated vaccines based on strains with specific ISAS2-mediated gene disruptions

  • Design of subunit vaccines targeting proteins that remain unaffected by ISAS2 insertions

Monitoring Bacterial Evolution

Tracking ISAS2 distributions and insertion patterns across A. salmonicida populations could provide insights into:

  • Evolutionary relationships between strains

  • Adaptation mechanisms in response to different hosts or environments

  • Development of antimicrobial resistance through gene disruption or rearrangement events

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator